

The Discovery and Synthesis of 4-(tert-Butyl)-2-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(tert-Butyl)-2-iodophenol

Cat. No.: B1277556

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)-2-iodophenol is a substituted phenolic compound that has garnered interest as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring a bulky tert-butyl group and an iodine atom ortho to the hydroxyl group, imparts specific steric and electronic properties that are advantageous in various chemical transformations and can influence biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of **4-(tert-Butyl)-2-iodophenol**, with a focus on detailed experimental protocols and the exploration of its relevance in drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **4-(tert-Butyl)-2-iodophenol** is presented in Table 1. This data is essential for its identification, characterization, and use in synthetic and analytical applications.

Table 1: Physicochemical and Spectroscopic Data for **4-(tert-Butyl)-2-iodophenol**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ IO	[1][2]
Molecular Weight	276.11 g/mol	[1]
CAS Number	38941-98-9	[2]
Appearance	White to off-white solid	
Melting Point	73-75 °C	
Boiling Point	78-80 °C at 0.3 Torr	
Purity	≥96%	[2]
FTIR (cm ⁻¹)	A broad peak in the 3650-3250 cm ⁻¹ region is expected for the O-H stretch due to hydrogen bonding. Strong absorptions around 1600-1450 cm ⁻¹ are characteristic of the aromatic C=C stretching vibrations. A C-I stretching vibration is expected in the fingerprint region, typically around 600-500 cm ⁻¹ .	
Mass Spectrum (m/z)	The molecular ion peak [M] ⁺ is expected at approximately 276. A significant fragment would likely be the loss of the tert-butyl group ([M-57] ⁺).	
¹ H NMR (Predicted)	Signals for the aromatic protons are expected in the range of δ 6.5-7.5 ppm. The hydroxyl proton signal would likely appear as a broad singlet between δ 4-7 ppm. The tert-butyl protons would present as	

a sharp singlet around δ 1.3 ppm.

^{13}C NMR (Predicted)

Aromatic carbons would appear in the δ 110-160 ppm region. The carbon bearing the hydroxyl group would be downfield, as would the carbon attached to the iodine atom. The quaternary carbon of the tert-butyl group would be around δ 34 ppm, and the methyl carbons of the tert-butyl group would be around δ 31 ppm.

[3][4]

Experimental Protocols

The primary route for the synthesis of **4-(tert-Butyl)-2-iodophenol** is through the electrophilic iodination of 4-tert-butylphenol.

Synthesis of 4-(tert-Butyl)-2-iodophenol[1]

Materials:

- 4-tert-butylphenol
- Iodine monochloride (ICl)
- Glacial acetic acid
- Aqueous sodium bisulfite solution
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

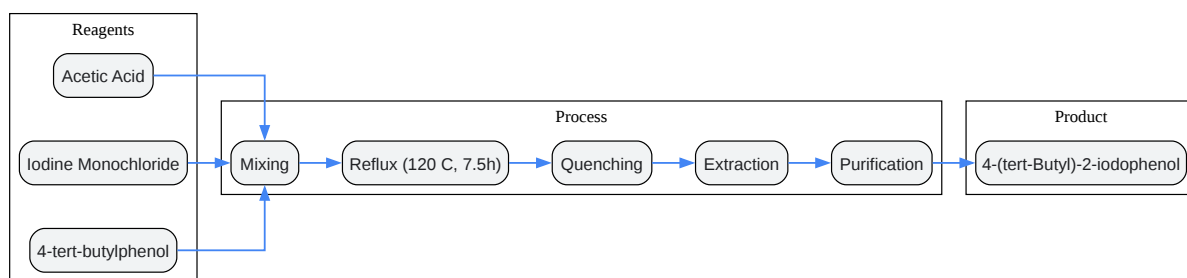
- Silica gel for column chromatography

Procedure:

- A 300 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 4-tert-butylphenol (20.0 g, 133 mmol) and glacial acetic acid (100 mL).
- The mixture is stirred until the 4-tert-butylphenol has completely dissolved.
- Iodine monochloride (25.0 g, 154 mmol) is carefully added to the reaction mixture.
- The reaction mixture is heated to reflux at 120 °C and maintained for 7.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of an aqueous sodium bisulfite solution until the dark color of excess iodine has disappeared.
- The reaction mixture is then extracted with dichloromethane (3 x 100 mL).
- The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by silica gel column chromatography to afford **4-(tert-Butyl)-2-iodophenol** as a reddish-brown solid.

Synthesis and Mechanistic Diagrams

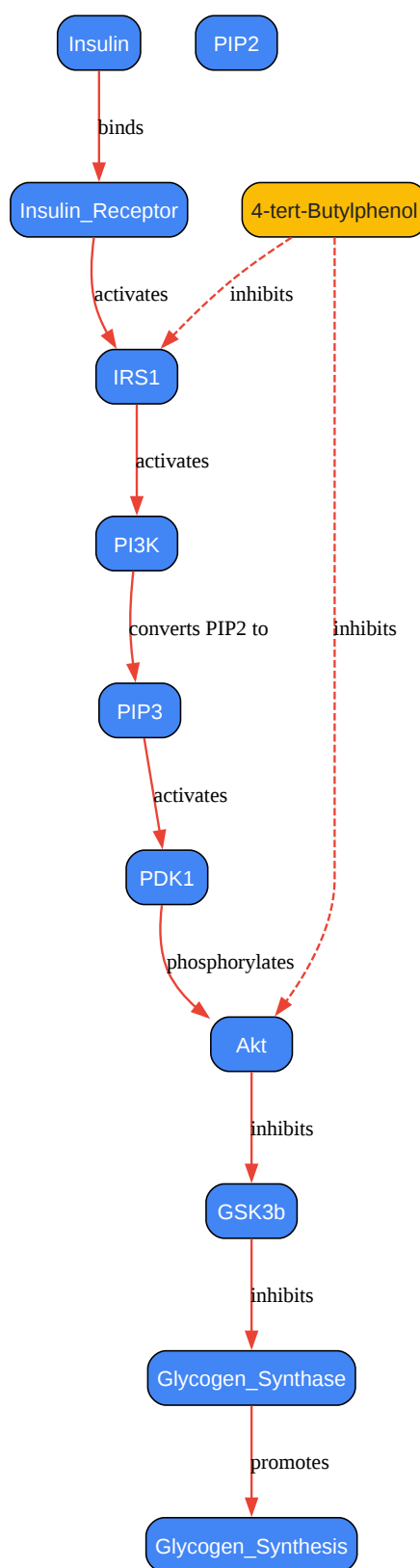
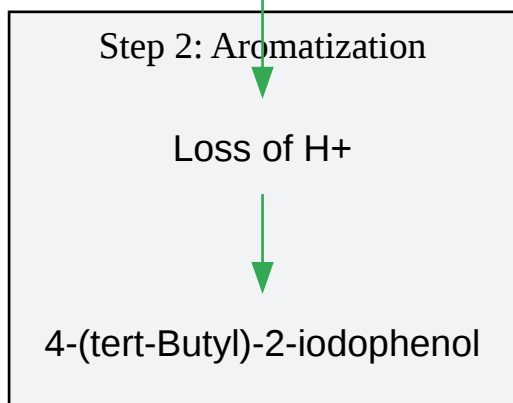
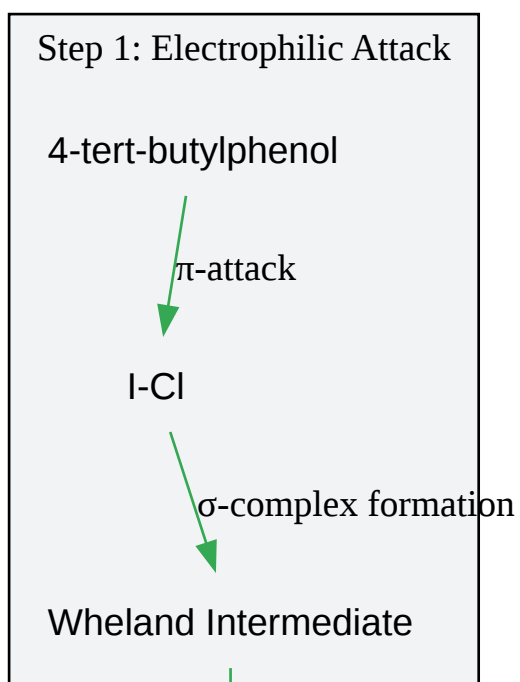
The synthesis of **4-(tert-Butyl)-2-iodophenol** proceeds via an electrophilic aromatic substitution mechanism.

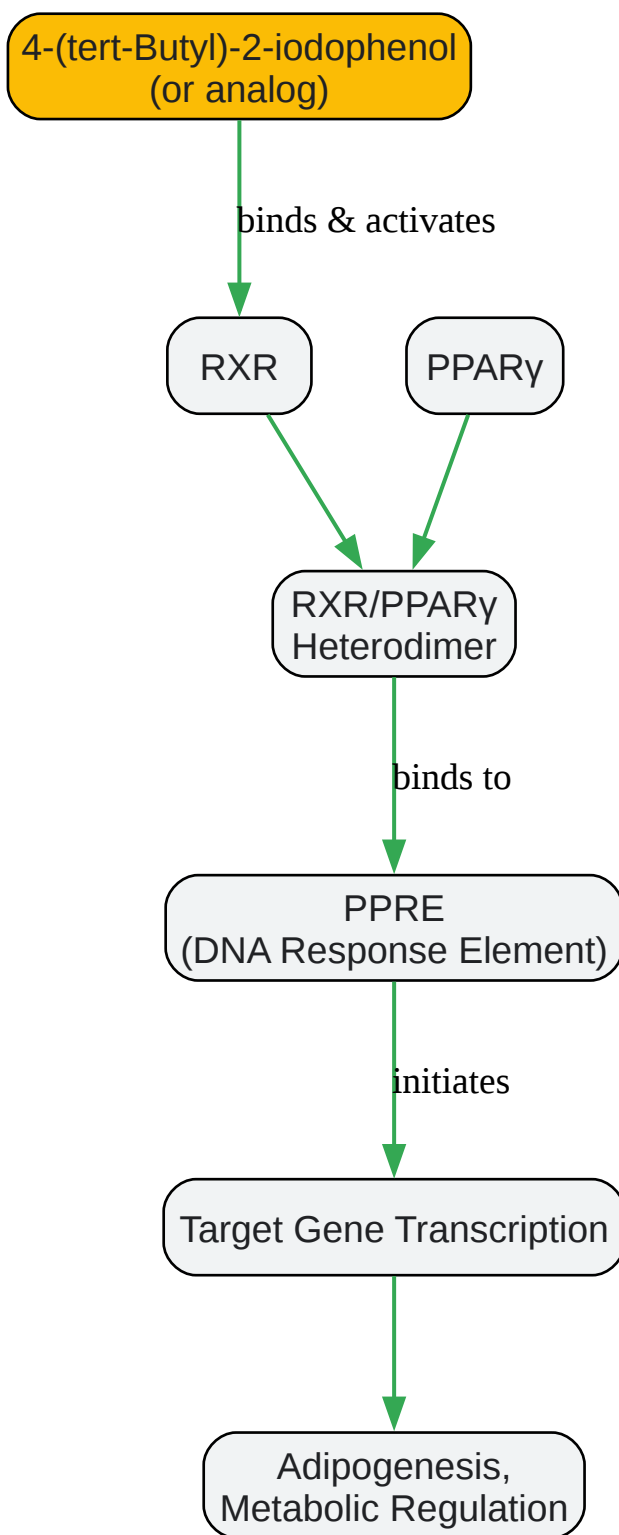


[Click to download full resolution via product page](#)

A high-level workflow for the synthesis of **4-(tert-Butyl)-2-iodophenol**.

The mechanism involves the attack of the electron-rich phenol ring on the electrophilic iodine of iodine monochloride.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(tert-Butyl)-2-iodophenol | 38941-98-9 [chemicalbook.com]
- 2. 4-(tert-Butyl)-2-iodophenol | CymitQuimica [cymitquimica.com]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of 4-(tert-Butyl)-2-iodophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277556#discovery-of-4-tert-butyl-2-iodophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com